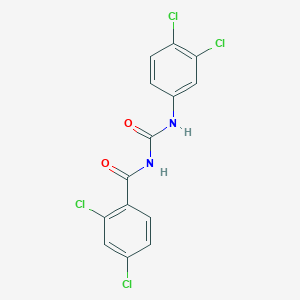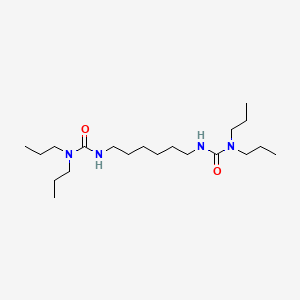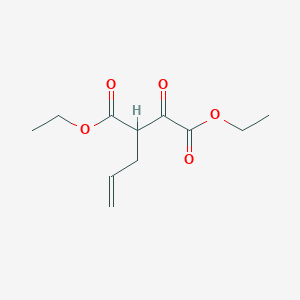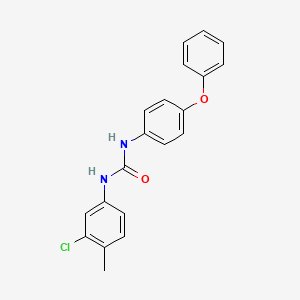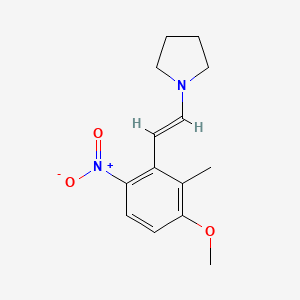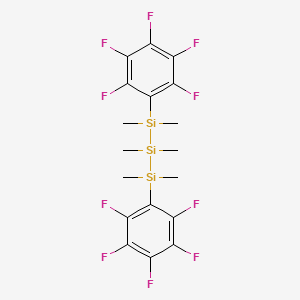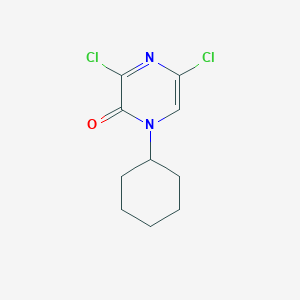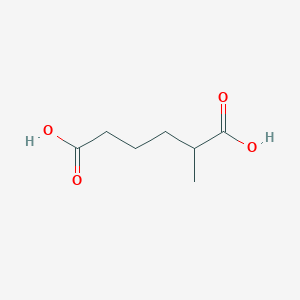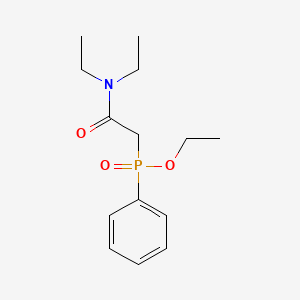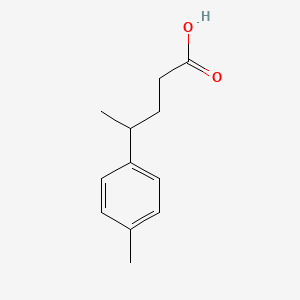![molecular formula C12H10O2 B11946471 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid CAS No. 5873-56-3](/img/structure/B11946471.png)
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: is a unique organic compound characterized by its bicyclic structure and multiple conjugated double bonds. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired bicyclic structure. The carboxylic acid group can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be performed using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[441]undeca-1,3,5,7,9-pentaene-2-carboxylic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of bicyclic systems with biological macromolecules. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: Although not widely used in medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry: In the industrial sector, Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Wirkmechanismus
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid involves its interaction with various molecular targets. The conjugated double bonds in its structure allow for electron delocalization, which can influence its reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: This compound lacks the carboxylic acid group but shares the same bicyclic structure.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic system, altering its chemical properties.
Uniqueness: Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid is unique due to the presence of the carboxylic acid group at the 2-position, which influences its reactivity and potential applications. The combination of the bicyclic structure and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
5873-56-3 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2,(H,13,14) |
InChI-Schlüssel |
KHZSESRUBOAZIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



